3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine hydrochloride
Overview
Description
3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine hydrochloride is a chemical compound that has garnered significant interest in various fields of scientific research
Mechanism of Action
Target of Action
The primary target of 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine hydrochloride is the enzyme succinate dehydrogenase (SDH) . SDH is a key enzyme in the mitochondrial respiratory chain, playing a crucial role in the citric acid cycle that generates ATP .
Mode of Action
This compound acts by inhibiting the activity of succinate dehydrogenase . By binding to the active site of the enzyme, it prevents the conversion of succinate to fumarate, a critical step in the citric acid cycle .
Biochemical Pathways
The inhibition of succinate dehydrogenase by this compound affects the citric acid cycle and the mitochondrial respiratory chain . This disruption leads to a decrease in ATP production, affecting energy-dependent processes within the cell .
Result of Action
The inhibition of succinate dehydrogenase by this compound leads to a disruption in energy production within the cell . This can lead to cell death, particularly in cells with high energy demands or those that are rapidly dividing .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These may include the pH and temperature of the environment, the presence of other drugs or substances, and the specific characteristics of the individual’s metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine hydrochloride typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of 1-methyl-1H-pyrazole-4-amine with difluoromethylating agents under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process typically involves the reaction of 1-methyl-1H-pyrazole-4-amine with difluoromethylating agents in the presence of suitable catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of difluoromethyl ketones or carboxylic acids.
Reduction: Formation of difluoromethyl alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine hydrochloride has a wide range of applications in scientific research:
- Chemistry
Properties
IUPAC Name |
3-(difluoromethyl)-1-methylpyrazol-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N3.ClH/c1-10-2-3(8)4(9-10)5(6)7;/h2,5H,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZFDWWCNAXYLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1946817-21-5 | |
Record name | 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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